Neodymium oxalate

Description

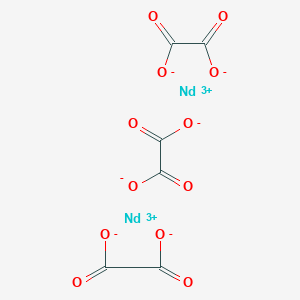

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

neodymium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLDOHAGZQSOPP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Nd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-50-1, 28877-87-4 | |

| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]dineodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of Neodymium Oxalate

Controlled Precipitation Techniques for Neodymium Oxalate (B1200264)

Controlled precipitation is a cornerstone for producing neodymium oxalate, often as a precursor for neodymium oxide. americanelements.com The process typically involves the reaction of a soluble neodymium salt, such as neodymium nitrate (B79036), with oxalic acid in an aqueous solution. ontosight.aitandfonline.com The exceedingly low solubility of this compound drives the formation of a precipitate. tandfonline.com The general reaction is:

2Nd³⁺ + 3H₂C₂O₄ → Nd₂(C₂O₄)₃(s) + 6H⁺ tandfonline.com

The resulting precipitate is commonly the decahydrate (B1171855) form, Nd₂(C₂O₄)₃·10H₂O. tandfonline.comresearchgate.net

Batch Precipitation Studies

Batch precipitation is widely employed for the recovery and separation of neodymium. In this method, a precipitating agent, typically oxalic acid, is added to a solution containing neodymium ions. tandfonline.com Studies have shown that this technique can effectively precipitate over 90% of neodymium from a solution. tandfonline.com The process is sensitive to various parameters, including pH, temperature, and the presence of impurities like iron. For instance, iron can be removed from a solution as Fe(OH)₃ at pH 3 before the precipitation of neodymium with oxalic acid, leading to a recovery of 91.5% of Nd. researchgate.net

Research has also focused on controlling the particle size of the this compound precipitate through batch processes. By introducing seed crystals and carefully controlling parameters such as temperature, stirring speed, and the rate of reactant addition, the particle size distribution of the final product can be manipulated.

| Temperature (°C) | Stirring Speed (rpm) | Seed Crystal Amount (%) | Seed Crystal Size D₅₀ (μm) | Aging Time (h) | Final Particle Size D₅₀ (μm) |

|---|---|---|---|---|---|

| 15 | 300 | 6 | 20 | 8 | 134.65 |

| 30 | 300 | 6 | 10 | 12 | 81.93 |

| 60 | 500 | 12 | 30 | 20 | 97.39 |

| 65 | 300 | 9 | 30 | 8 | 120.03 |

Continuous Precipitation Systems (e.g., Mixed Suspension Mixed Product Removal - MSMPR)

For industrial applications, continuous precipitation in reactors like the Mixed Suspension Mixed Product Removal (MSMPR) system is studied to ensure consistent product quality. aidic.itaidic.it This approach is particularly relevant in the nuclear industry, where lanthanides such as neodymium are used to simulate the behavior of actinides in separation processes. aidic.itaidic.itresearchgate.net

Modeling of this compound precipitation in an MSMPR reactor takes into account primary nucleation, crystal growth, and agglomeration. aidic.itaidic.it

Nucleation: The homogeneous nucleation rate has been described by the classical Volmer-Weber equation. aidic.itaidic.it This process is very fast relative to mixing, necessitating efficient micromixing to achieve a uniform supersaturation. aidic.itresearchgate.net

Crystal Growth: The crystal growth rate is found to be first-order with respect to supersaturation and is controlled by the surface integration into the crystal lattice, following a screw dislocation mechanism. aidic.itaidic.it

Agglomeration: The agglomeration kernel, which describes the frequency of particle collision and sticking, has been found to be independent of the crystal size. aidic.itaidic.it Microscopic observations show that this compound precipitation forms loose agglomerates. aidic.it

These models, which solve the population balance of the particulate suspension, yield particle size predictions that align well with experimental measurements. aidic.it

Gel Growth Techniques for this compound Single Crystals

Since this compound is sparingly soluble and decomposes before melting, high-temperature crystal growth methods are unsuitable. researchgate.net Gel growth at room temperature provides an effective alternative for producing single crystals. researchgate.netscirp.org The gel medium prevents turbulence and provides a three-dimensional structure for the controlled diffusion of reagents. scirp.org

Hydro-Silica Gel Methodologies

The hydro-silica gel technique is a common method for growing single crystals of neodymium-containing mixed rare earth oxalates. researchgate.netajabs.orgias.ac.in The general procedure involves creating a silica (B1680970) gel impregnated with oxalic acid within a test tube. researchgate.netajabs.org A solution containing neodymium nitrate, often mixed with other rare earth nitrates (e.g., gadolinium, praseodymium, cerium), is then carefully poured over the set gel. scirp.orgresearchgate.netniscpr.res.in The rare earth ions slowly diffuse into the gel and react with the oxalic acid, leading to the controlled growth of single crystals over a period of weeks. scirp.orgniscpr.res.in

The morphology, size, and quality of the resulting crystals are highly dependent on growth parameters such as the pH and density of the gel, as well as the concentration and acidity of the reactant solutions. scirp.orgniscpr.res.in For example, in the growth of cerium this compound crystals, optimal results were achieved with a gel density of 1.03 g/cm³, a pH of 6, 1M oxalic acid, and a 0.5M rare earth solution. niscpr.res.in This method has been successfully used to grow various mixed oxalate crystals, including:

Cerium this compound niscpr.res.in

Gadolinium this compound scirp.orgresearchgate.net

Neodymium Praseodymium Oxalate ias.ac.in

Sodium Meta Silicate Gel Methodologies

A variation of the gel growth technique utilizes sodium metasilicate (B1246114) to prepare the silica gel. researchgate.netias.ac.inias.ac.in In this method, an aqueous solution of sodium metasilicate is mixed with oxalic acid to form the gel. scirp.orgias.ac.in This not only sets the gel matrix but also incorporates one of the reactants directly into it. ias.ac.in

For the growth of lanthanum this compound (LNO) single crystals, a mixture of lanthanum nitrate and neodymium nitrate solutions is poured over the set sodium metasilicate gel containing oxalic acid. ias.ac.inias.ac.in The diffusion of the nitrate solution into the gel facilitates the reaction, producing bluish-pink tabular crystals of LNO. ias.ac.inias.ac.in This technique has been employed to grow single crystals of:

Lanthanum this compound ias.ac.inias.ac.in

Neodymium Copper Oxalate ias.ac.in

Co-precipitation Strategies for Mixed Rare Earth Oxalates

Oxalate co-precipitation is a standard method for producing precursor powders for mixed metal oxides and for separating rare earth elements from each other or from other ions in a solution. tandfonline.commdpi.com Neodymium is frequently co-precipitated with other rare earths like praseodymium, lanthanum, and cerium, as well as with actinides like uranium. niscpr.res.inias.ac.inosti.govscirp.org

The process involves adding a precipitant like oxalic acid to a solution containing a mixture of metal ions. tandfonline.com The similar chemical properties of rare earth elements mean they often precipitate together. tandfonline.com Studies on binary systems, such as neodymium-cerium, show that the distribution of the elements in the solid phase follows the Doerner-Hoskins relationship, where the distribution coefficient remains constant over the precipitation range. osti.gov However, the value of this coefficient does not appear to correlate with the solubility product ratio, suggesting that the kinetics of the precipitation process, rather than just thermodynamic equilibrium, play a crucial role in the final composition of the mixed oxalate. osti.gov

In the co-precipitation of uranium-neodymium oxalate, a system relevant to nuclear fuel reprocessing, it has been found that the formation of the mixed oxalate solid solution is kinetically favored over the precipitation of the simple, individual oxalates. scirp.org This highlights the tendency for these elements to form solid solutions during the co-precipitation process. scirp.org

Binary Neodymium-Containing Oxalate Systems (e.g., Gadolinium-Neodymium, Lanthanum-Neodymium, Uranium-Neodymium)

The synthesis of binary oxalate systems involving neodymium is a subject of significant research, particularly for applications in materials science and nuclear chemistry. These systems are often prepared through co-precipitation methods where soluble salts of the desired metals react with oxalic acid or a soluble oxalate salt.

Gadolinium-Neodymium Oxalate (GNO)

Single crystals of Gadolinium this compound (GNO) have been successfully grown using a gel diffusion method. scirp.orgresearchgate.net In a typical synthesis, a hydro-silica gel is prepared by mixing sodium metasilicate solution with oxalic acid. scirp.org A supernatant solution containing a mixture of gadolinium nitrate and neodymium nitrate is then carefully poured over the set gel. scirp.orgresearchgate.net The rare earth ions diffuse into the gel and react with the oxalic acid, leading to the formation of pink, transparent, hexagonal GNO crystals over a period of weeks. scirp.orgresearchgate.net The resulting crystals have been identified as monoclinic and the presence of both gadolinium and neodymium is confirmed through Energy Dispersive X-ray Analysis (EDAX). scirp.orgresearchgate.net

Lanthanum-Neodymium Oxalate (LNO)

Lanthanum-Neodymium Oxalate (LNO) single crystals can also be synthesized via a gel diffusion technique. ias.ac.inresearchgate.net The process involves the diffusion of a mixture of lanthanum nitrate and neodymium nitrate aqueous solutions into a silica gel impregnated with oxalic acid. ias.ac.inresearchgate.net This reaction yields bluish-pink colloidal precipitates of mixed oxalates. ias.ac.in The empirical formula for the resulting crystals has been suggested as La1.5Nd0.5(C2O4)3·8H2O. researchgate.net Characterization using various analytical techniques has confirmed the presence of both lanthanum and neodymium in the final product. ias.ac.in

Uranium-Neodymium Oxalate

The co-precipitation of uranium and neodymium oxalates is of particular interest for simulating the behavior of actinides in nuclear fuel cycles. scirp.orgsemanticscholar.orgresearchgate.net Studies have focused on the thermodynamic and kinetic aspects of the precipitation of the uranium-neodymium oxalate system. scirp.orgsemanticscholar.orgresearchgate.net The formation of uranium-neodymium mixed oxalates has been found to be kinetically favored when compared to the precipitation of the individual simple uranium and neodymium oxalates. scirp.orgsemanticscholar.orgresearchgate.net The synthesis is typically achieved by mixing solutions of uranium nitrate and neodymium nitrate with oxalic acid. aidic.it

Synthesis of Heterometallic this compound Complexes

The synthesis of heterometallic this compound complexes introduces additional elements into the crystal structure, leading to materials with potentially novel properties. These are often synthesized through hydrothermal methods or precipitation reactions involving multiple metal precursors.

A study on a heterometallic complex of Co(II) and Nd(III) with oxalic acid in the presence of 1,10-phenanthroline (B135089) reported the synthesis of [Сo2Nd2(C2O4)5∙2Phen]∙4Н2О. udhtu.edu.ua The synthesis involved using neodymium nitrate, cobalt nitrate, oxalic acid, and 1,10-phenanthroline. udhtu.edu.ua The resulting complex features metal ions bound together by oxalate ligands. udhtu.edu.ua

Another example is a three-dimensional 4d-4f coordination polymer, {[AgNd(C5H3N2O2)2(C2O4)]·H2O}n, which was synthesized via a hydrothermal reaction of Nd2O3, AgNO3, oxalic acid, and pyrazine-2-carboxylic acid. iucr.org In this structure, oxalate anions link neighboring neodymium(III) centers to form Nd–oxalate chains. iucr.org

Influence of Reaction Parameters on Synthesis Outcomes

The characteristics of this compound, such as particle size and purity, are highly dependent on the conditions of the synthesis reaction. Key parameters include pH, reactant concentrations, temperature, and agitation rate.

Effect of pH and Concentration Ratios

The pH of the reaction solution is a critical factor in the precipitation of this compound. The recovery of rare earth elements, including neodymium, from solution via oxalate precipitation increases with an increase in pH from 0.5 to 2.1. google.com This is because a higher pH increases the concentration of the ionized oxalate, which is the direct reactant for precipitation. google.com However, the pH must be carefully controlled, as studies on similar systems have shown that pH can influence the morphology of the resulting particles. researchgate.net

The ratio of reactants also plays a significant role. Increasing the amount of oxalic acid relative to the stoichiometric amount required for precipitation can lead to a higher recovery of neodymium. mdpi.com For instance, increasing the oxalic acid amount by 20% and 40% more than the stoichiometric requirement resulted in an increase in the precipitation efficiency of rare earths to 96.7% and 98.1%, respectively. mdpi.com However, an excessive amount of oxalic acid can lead to the co-precipitation of impurities like iron oxalate. mdpi.com In a constant volume, an increase in the concentration of reactants leads to an increase in the size of the aggregates formed. researchgate.netkoreascience.kr

Table 1: Effect of Oxalic Acid to Neodymium Stoichiometric Ratio on Precipitation

| Oxalic Acid Ratio (to stoichiometric amount) | Neodymium Recovery | Iron Co-precipitation |

|---|---|---|

| 1.0 | ~93% | Minimal |

| 1.2 | >93% | Minimal |

| 1.4 | 96.7% | ~7% decrease in Fe concentration in solution |

| 1.6 | 98.1% | Significant |

This table is generated based on data from multiple sources to illustrate the general trend. mdpi.com

Impact of Temperature and Agitation Rate on Particle Formation

Temperature and agitation rate are crucial parameters that influence the nucleation and growth of this compound particles, thereby affecting the final particle size and morphology.

Temperature

An increase in reaction temperature has been shown to decrease the number of primary particles formed during nucleation. researchgate.netkoreascience.kr This leads to a decrease in the collision probability between particles and consequently, a reduction in the average size of the aggregates. researchgate.netkoreascience.kr However, some studies suggest that an elevated temperature (e.g., 70°C-80°C) is recommended for producing strong, well-formed crystals that are easier to filter. google.com Interestingly, one study observed higher rare earth element recovery at 25°C compared to temperatures between 75°C and 100°C, indicating that the effect of temperature can be complex. google.com

Agitation Rate

The agitation or stirring rate primarily affects the size of the particle aggregates. At a constant concentration of reactants, increasing the agitation speed leads to a decrease in the size of the aggregates. researchgate.netkoreascience.kr This is attributed to the breakage of particles that are attached to the surface of the aggregates due to increased shear forces. researchgate.netkoreascience.kr Conversely, a reduction in the agitation speed can lead to an increase in the growth rates of both primary crystals and their agglomerates. researchgate.net Modeling studies have shown that the volume mean size of this compound particles decreases as the mean shear rate (related to agitation) increases. aidic.it

Table 2: Influence of Synthesis Parameters on this compound Particle Characteristics

| Parameter | Effect on Particle/Aggregate Size | Rationale |

|---|---|---|

| Increasing Reactant Concentration | Increases | Increases the number of primary particles, leading to more collisions and larger aggregates. researchgate.netkoreascience.kr |

| Increasing Temperature | Decreases | Decreases nucleation rate and the number of primary particles, reducing collision probability. researchgate.netkoreascience.kr |

| Increasing Agitation Rate | Decreases | Breaks apart agglomerates due to increased shear forces. researchgate.netkoreascience.kr |

This table summarizes general findings from the cited research.

Crystallization and Crystal Growth Phenomena of Neodymium Oxalate

Nucleation Mechanisms and Kinetics in Neodymium Oxalate (B1200264) Systems

Nucleation, the first step in crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. In the context of neodymium oxalate, both homogeneous and heterogeneous pathways are considered.

Homogeneous Nucleation Studies (e.g., Volmer-Weber Equation)

Homogeneous nucleation occurs in a perfectly uniform solution, free from any foreign particles or surfaces. Studies on this compound precipitation have shown that primary homogeneous nucleation is a rapid process. aidic.itaidic.it To accurately measure the kinetics of such a fast reaction, specialized equipment, such as a stop-flow apparatus, is employed to ensure that the mixing of reagents (e.g., neodymium nitrate (B79036) and oxalic acid) is faster than the nucleation itself, achieving a spatially uniform supersaturation. aidic.itaidic.itresearchgate.net

Research has consistently found that the homogeneous nucleation rate of this compound can be described by the classical theory proposed by Volmer and Weber in 1926. aidic.itaidic.itresearchgate.netiaea.org The Volmer-Weber equation relates the nucleation rate to the supersaturation of the solution. researchgate.net Experimental runs performed at varying supersaturation ratios and temperatures have been used to fit the parameters of this classical model. aidic.itaidic.it In the related uranium-neodymium oxalate co-precipitation system, homogeneous nucleation laws have also been successfully determined using a specific stopped-flow apparatus. scirp.orgsemanticscholar.orgresearchgate.net

Heterogeneous Nucleation Investigations

Heterogeneous nucleation takes place when new crystals form on existing surfaces, such as impurities, dust particles, or the walls of the reactor. This process generally occurs at lower supersaturation levels than homogeneous nucleation because the foreign surface reduces the energy barrier for nucleus formation.

While homogeneous nucleation of this compound is well-documented, specific kinetic expressions for the primary heterogeneous nucleation of simple this compound have not been determined in some key studies. scirp.org However, investigations into the co-precipitation of uranium-neodymium oxalate solid solutions have provided insights into heterogeneous nucleation mechanisms in a similar system. scirp.orgsemanticscholar.orgresearchgate.net For these mixed oxalates, both homogeneous and heterogeneous primary nucleation laws were obtained. scirp.org The study revealed that the formation of uranium-neodymium mixed oxalates is kinetically favored compared to the precipitation of the simple uranium and neodymium oxalates separately. scirp.org

Crystal Growth Dynamics and Rate Determinations

Following nucleation, the newly formed crystal nuclei grow by the deposition of solute molecules from the supersaturated solution onto their surfaces. The dynamics of this growth are crucial in determining the final crystal size distribution.

Studies on this compound have determined that the crystal growth rate is first-order with respect to the supersaturation level. aidic.itaidic.itresearchgate.netiaea.org The controlling mechanism for this growth is not diffusion of the ions from the bulk solution to the crystal face, but rather the surface integration of the ions into the crystal lattice. aidic.itaidic.itresearchgate.net This process is specifically described by a screw dislocation mechanism, as detailed in the Burton-Cabrera-Frank (BCF) theory. aidic.itaidic.it Further research indicates that particle growth rates are also dependent on factors such as the initial neodymium(III) concentration. wsu.edu

Experimental determination of the crystal growth kinetic law has been achieved by introducing a small amount of oxalic acid into a solution already containing a high concentration of this compound seed crystals. aidic.it This ensures that growth is the dominant process over nucleation, allowing for precise measurement of the neodymium concentration decrease in the solution over time. aidic.it

Agglomeration and Particle Formation Processes

Agglomeration is the process by which individual crystals collide and adhere to one another, forming larger particles or aggregates. This phenomenon significantly impacts the final particle size and morphology.

In this compound precipitation, microscopic observations have revealed the formation of loose agglomerates. aidic.itaidic.it A key characteristic of these loose structures is that the solution remains in contact with the surfaces of the elementary crystals that form the agglomerate. aidic.itaidic.it Consequently, these individual crystallites can continue to grow even after becoming part of a larger particle. aidic.itaidic.it

The tendency for agglomeration and the resulting aggregate size are influenced by several experimental conditions. researchgate.net The agglomeration kernel, a term quantifying the rate of agglomeration, has been found to be independent of the crystal size for this compound. aidic.itaidic.itresearchgate.net However, it is sensitive to other process parameters.

| Parameter | Effect on Agglomeration/Aggregate Size | Source |

|---|---|---|

| Temperature | The agglomeration constant increases with increasing temperature. | scirp.org |

| Agitation Speed (Shear Rate) | Increasing the agitation speed can lead to the breakage of particles attached to the aggregate surface, resulting in a smaller average aggregate size. | researchgate.net |

| Reactant Concentration | An increase in reactant concentration, at a constant volume, can lead to a larger average aggregate size due to more frequent collisions of primary particles. | researchgate.net |

Thermodynamic and Kinetic Modeling of Crystallization Processes

To predict and control the outcome of this compound precipitation, comprehensive models that integrate both thermodynamics and kinetics are essential. Thermodynamic modeling focuses on the driving force for crystallization—the supersaturation—which is influenced by the activities of the ions in solution. aidic.it Models such as the Bromley model aidic.itaidic.itresearchgate.net and the Pitzer model researchgate.net have been used to calculate these activity coefficients in the this compound-nitric acid system, allowing for accurate predictions of solubility over a wide range of concentrations. researchgate.net

Kinetic modeling combines these thermodynamic driving forces with the rate laws for the individual processes of nucleation, crystal growth, and agglomeration to predict the evolution of the crystal population over time. aidic.itaidic.itresearchgate.net

Population Balance Equation Approaches (e.g., Method of Moments, Method of Classes, Chebyshev Quadrature Spline Reconstruction)

The core of kinetic modeling for crystallization is the Population Balance Equation (PBE), a mathematical framework that accounts for the birth, death, and growth of particles in the system. acs.org Due to the complexity of this compound systems, particularly the formation of loose agglomerates, models often employ two population balances: one for the primary crystallites and another for the agglomerates. aidic.itaidic.itresearchgate.net Several numerical methods have been applied to solve these PBEs.

Method of Classes: This discretization method involves dividing the entire particle size range into a finite number of size intervals or "classes". aidic.it The model then solves the population balance for each class. In one study, the crystallite and agglomerate population balances for this compound were discretized into 70 classes, with the model's predictions showing good agreement with experimental measurements. aidic.it

Method of Moments: Instead of tracking the number of particles in each size class, this approach transforms the PBE into a set of ordinary differential equations for the moments of the distribution (e.g., total number, total length, total area of particles). aidic.itresearchgate.net This method has been successfully used to calculate the moments of both the crystallite and loose agglomerate populations in this compound precipitation. aidic.it

Chebyshev Quadrature Spline Reconstruction: While the method of moments is computationally efficient, it does not directly yield the full particle size distribution. To overcome this, reconstruction algorithms can be used. For this compound systems, an algorithm based on Chebyshev polynomials has been applied to reconstruct the size distribution of loose agglomerates from the calculated moments, allowing for direct comparison with experimental data. aidic.itresearchgate.net

These advanced modeling approaches, which account for the simultaneous phenomena of nucleation, growth, and agglomeration, are powerful tools for understanding and optimizing the precipitation of this compound. researchgate.net

| PBE Approach | Description | Application in this compound Studies | Source |

|---|---|---|---|

| Method of Classes | Discretizes the particle size distribution into a finite number of size classes and solves the PBE for each class. | Used to solve the population balances for both crystallites and loose agglomerates. | aidic.it |

| Method of Moments | Tracks the integral properties (moments) of the particle size distribution, reducing the PBE to a system of ordinary differential equations. | Applied to calculate the properties of crystallite and agglomerate populations. Often a quadrature moment approach is used. | aidic.itresearchgate.net |

| Chebyshev Quadrature Spline Reconstruction | An algorithm used to reconstruct the full particle size distribution from the moments calculated by the Method of Moments. | Used to reconstruct the size distribution of loose agglomerates for validation against experimental data. | aidic.itresearchgate.net |

Activity Coefficient Modeling (e.g., Bromley Model)

In the study of this compound precipitation, particularly in concentrated aqueous solutions relevant to industrial processes like nuclear waste treatment, assuming ideal solution behavior is inaccurate. researchgate.net To account for the deviation from ideality, thermodynamic effects are modeled using activity coefficients. aidic.it The Bromley model is a widely utilized method for calculating the mean activity coefficient (γ±) in these systems. researchgate.netaidic.it

The application of the Bromley model is crucial for accurately describing the kinetic laws of primary nucleation, crystal growth, and agglomeration during the precipitation of this compound. aidic.itaidic.it This modeling approach has been successfully applied to the precipitation of this compound in a continuous Mixed Suspension Mixed Product Removal (MSMPR) reactor. aidic.it

Research has focused on determining new individual contributions for neodymium to enhance the accuracy of the Bromley method. researchgate.netresearchgate.net This has enabled the successful application of the model in complex ternary mixtures, such as neodymium nitrate/nitric acid/water (Nd(NO₃)₃/HNO₃/H₂O), for ionic strengths up to 6 mol kg⁻¹. researchgate.netresearchgate.net The ability to accurately predict activity coefficients in these concentrated multicomponent solutions is essential for modeling and controlling the precipitation process. aidic.itresearchgate.net The driving force for precipitation, the supersaturation ratio, directly incorporates the activity coefficient, highlighting the model's importance in predicting kinetic outcomes like crystal growth rates. researchgate.net

Influence of Solution Conditions on Crystal Morphology and Size Distribution

The morphology and size distribution of this compound crystals are highly sensitive to the conditions of the solution from which they precipitate. wsu.edu Varying the initial solution conditions can lead to significant differences in the resulting particle characteristics and solution kinetics. wsu.edu Microscopic observations reveal that this compound precipitates typically form loose agglomerates of elementary crystallites. aidic.itaidic.it

Several key parameters have been identified as influential factors:

Reactant Concentration: In a constant volume, an increase in the concentration of reactants leads to a larger average size of the aggregates, which are formed by the collision of primary particles. researchgate.net

Agitation and Shear Rate: The agitation speed of the solution plays a critical role. researchgate.net In a system with constant reactant concentration, increasing the agitation speed leads to a decrease in the aggregate size. researchgate.net This is attributed to the breakage of particles from the surface of the aggregate. researchgate.net Similarly, studies in a continuous MSMPR precipitator have shown that the volume mean size of particles, typically ranging from 41 to 65 μm, decreases as the mean shear rate increases. aidic.itaidic.it

Temperature: The reaction temperature affects both the number of primary particles and the size of the final aggregates. An increase in reaction temperature results in a decrease in the number of primary particles formed. researchgate.net Consequently, the probability of collision decreases, leading to a reduction in the size of the aggregates. researchgate.net

Acidity (pH): For related rare-earth oxalate systems, the pH of the growth medium has been shown to affect the morphology and size of the resulting crystals. scirp.org

The interplay of these factors determines the final physical characteristics of the this compound product. Understanding these relationships is fundamental for designing and controlling crystallization processes to achieve desired material properties. wsu.edu

Table 1: Influence of Solution Conditions on this compound Crystal Size

| Parameter | Effect on Aggregate/Particle Size | Reference |

|---|---|---|

| Reactant Concentration | Increasing concentration leads to larger aggregates. | researchgate.net |

| Agitation Speed | Increasing speed leads to smaller aggregates. | researchgate.net |

| Mean Shear Rate | Increasing shear rate leads to smaller particles. | aidic.itaidic.it |

| Temperature | Increasing temperature leads to smaller aggregates. | researchgate.net |

Structural Elucidation and Advanced Characterization Techniques of Neodymium Oxalate Species

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is the cornerstone for elucidating the three-dimensional atomic arrangement within crystalline neodymium oxalate (B1200264). Both single-crystal and powder XRD methods are employed to obtain comprehensive structural data.

Single-crystal X-ray diffraction offers the most precise determination of the atomic coordinates, bond lengths, and bond angles within the neodymium oxalate crystal lattice. acs.orgresearchgate.net Studies on this compound hydrates reveal complex framework structures. For instance, the hydrated form, often a decahydrate (B1171855), features neodymium atoms with a high coordination number, typically 9. acs.orgacs.org In this arrangement, the Nd(III) ion is bonded to oxygen atoms from both the bidentate oxalate groups and coordinated water molecules, forming a distorted tricapped trigonal prism geometry. acs.orgacs.org Hydrothermal synthesis can also produce novel open-framework neodymium oxalates with unique channel structures. acs.org The analysis of single crystals is essential for accurately defining the coordination polyhedra, which for some this compound species can be a distorted monocapped square antiprism. acs.org

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline this compound samples. ias.ac.inresearchgate.net It is instrumental in confirming the crystalline nature of synthesized powders by the presence of well-defined Bragg peaks at specific 2θ angles. ias.ac.inias.ac.in PXRD is routinely used for phase identification, ensuring the purity of the synthesized compound. ias.ac.inresearchgate.net The technique is also valuable for monitoring the structural changes that occur during processes like thermal decomposition, where the transformation from this compound to neodymium oxide can be tracked by the changes in the diffraction patterns. researchgate.net Furthermore, PXRD is used to confirm the isostructurality of mixed lanthanide oxalates containing neodymium. ias.ac.inias.ac.in

X-ray diffraction studies have established that this compound decahydrate crystallizes in the monoclinic system. acs.orgias.ac.inakjournals.com The most commonly reported space group is P2₁/c. acs.orgakjournals.comscirp.orgrsc.org The precise lattice parameters can be determined from single-crystal or powder diffraction data. These parameters define the size and shape of the unit cell.

Table 1: Representative Lattice Parameters for Monoclinic this compound Species

| Compound Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|

| Nd₂(C₂O₄)₃·10H₂O | P2₁/c | 11.228 | 9.630 | 10.298 | 114.28 | ias.ac.in |

| GdNd(C₂O₄)₃·nH₂O | P2₁/c | 11.19 | 9.89 | 10.24 | - | scirp.org |

| La₁.₅Nd₀.₅(C₂O₄)₃·8H₂O | P2/c | 10.344 | 9.643 | 11.721 | 118.7 | researchgate.net |

| N₂H₅[Nd₂(C₂O₄)₄(N₂H₅)]·4H₂O | P2₁/c | 16.315 | 12.127 | 11.430 | 116.638 | rsc.org |

Lattice Parameter Determination and Space Group Assignment (e.g., Monoclinic Systems)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within this compound, confirming the presence of both oxalate anions and water of hydration.

The infrared (IR) spectrum of this compound hydrate (B1144303) displays several characteristic absorption bands that confirm its chemical composition. ias.ac.inresearchgate.netias.ac.inniscpr.res.in A very broad and intense absorption band is typically observed in the 3000-3600 cm⁻¹ region, which is a definitive indicator of the O-H stretching vibrations from water of crystallization. ias.ac.inias.ac.inscirp.org The presence of the oxalate group (C₂O₄²⁻) is confirmed by strong absorption bands corresponding to the stretching modes of the carboxylate groups. The asymmetric stretching of the C=O bond appears as a strong band around 1616-1630 cm⁻¹. ias.ac.inscirp.orgijesi.org The symmetric stretching of the C-O and/or C-C bonds results in intense peaks around 1316-1320 cm⁻¹. ias.ac.inscirp.org The agreement of these peak positions in various neodymium-containing oxalate samples confirms the presence of identical chemical groups. ias.ac.in

Table 2: Characteristic Infrared Absorption Bands for this compound Hydrates

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Ref. |

|---|---|---|---|

| ~3300-3400 | Asymmetric & Symmetric O-H Stretch | Water of Hydration (H₂O) | ias.ac.inias.ac.inijesi.org |

| ~1616-1630 | Asymmetric C=O Stretch | Oxalate (C₂O₄²⁻) | ias.ac.inscirp.orgijesi.org |

| ~1360-1380 | Symmetric C-O/C-C Stretch | Oxalate (C₂O₄²⁻) | ias.ac.in |

| ~1316-1320 | Symmetric C-O/C-C Stretch | Oxalate (C₂O₄²⁻) | ias.ac.inscirp.org |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9873095 |

Elemental Compositional Analysis

Determining the precise elemental makeup of this compound is fundamental to confirming its stoichiometry and purity. Techniques like Energy Dispersive X-ray Analysis (EDAX or EDX) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in this regard.

Energy Dispersive X-ray Analysis (EDAX/EDX)

Energy Dispersive X-ray Analysis (EDAX), often referred to as EDX or EDS, is a standard technique for identifying the elemental composition of a material. slideshare.neteesemi.com When a sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present. eesemi.com

In the analysis of this compound, EDAX is used to confirm the presence of neodymium, carbon, and oxygen. researchgate.net For instance, in studies of gel-grown neodymium copper oxalate crystals, EDAX established the presence of both neodymium and copper, with a comparison of the peak heights for the Lα line of neodymium and the Kα line of copper indicating that neodymium was the dominant element. ias.ac.in Similarly, in the analysis of lanthanum this compound and gadolinium this compound crystals, EDAX confirmed the incorporation of both rare earth elements into the crystal structure. ias.ac.inscirp.orgresearchgate.net The technique can provide qualitative and semi-quantitative data, where the peak heights or areas in the spectrum are proportional to the concentration of the respective elements in the sample. scirp.org For example, in one study, the integrated X-ray photoelectron count for neodymium (Lα) was significantly higher than that for copper (Kα), confirming neodymium's predominance. ias.ac.in

Table 1: Example of EDAX Data for Neodymium Copper Oxalate

| Element | Characteristic X-ray Line | Integrated Count (150 sec) |

|---|---|---|

| Neodymium | Lα | 60,094 |

| Copper | Kα | 6,144 |

Data sourced from a study on gel-grown neodymium copper oxalate crystals. ias.ac.in

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Environment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information not only on the elemental composition but also on the chemical state and bonding environment of the elements present. andersonmaterials.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS analysis confirms the presence of neodymium, carbon, and oxygen. researchgate.net Crucially, it establishes the oxidation state of neodymium as +3 (Nd³⁺). researchgate.net This is determined by the binding energies of the Nd 3d core level electrons. The Nd 3d spectrum typically shows two main peaks, Nd 3d₅/₂ and Nd 3d₃/₂, due to spin-orbit splitting. researchgate.net In one study, these peaks were observed at binding energies of 982.44 eV and 1005.52 eV, respectively, which is indicative of the Nd³⁺ state. researchgate.net The energy difference between these two peaks provides further confirmation. researchgate.net Deconvolution of the high-resolution C 1s spectrum can reveal the different carbon environments, such as the C-C and C=O bonds within the oxalate group. Similarly, the O 1s spectrum can distinguish between oxygen in the oxalate ligand and in any surface hydroxyl groups or adsorbed water. researchgate.net Studies on related mixed-metal oxalates, such as lanthanum this compound, have used XPS to establish that the metals are in their respective oxide states, linked to the oxygen of the oxalate group. ias.ac.in

Table 2: Representative XPS Binding Energies for this compound

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Nd 3d₅/₂ | 982.44 | Nd³⁺ |

| Nd 3d₃/₂ | 1005.52 | Nd³⁺ |

Data is illustrative and based on reported findings. researchgate.net

Microscopy Techniques for Morphological and Growth Analysis

Understanding the size, shape, and growth of this compound particles is vital for controlling precipitation processes and the properties of the final material. Electron microscopy and in-situ techniques are powerful tools for these investigations.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and particle shape of solid materials at high magnification. google.com In the study of this compound, SEM reveals the crystal habit and size distribution.

Research has shown that this compound can form various morphologies depending on the synthesis conditions. SEM observations have identified plate-like particles with tapered heads, hexagonal rods, and loose agglomerates. researchgate.netaidic.itscirp.org For example, this compound synthesized by microwave-assisted precipitation was found to consist of randomly-distributed particles with a plate-like morphology. researchgate.net In continuous precipitation experiments, SEM showed the formation of loose agglomerates of elementary crystals. aidic.itaidic.it The size of these particles can range from the sub-micron to micron scale. researchgate.netaidic.it For instance, in one study, the volume mean size of this compound agglomerates ranged from 41 to 65 µm. aidic.itaidic.it SEM is also used to examine the morphology of mixed-metal oxalates, such as the tabular, hexagonal crystals of lanthanum this compound and the hexagonal prismatic particles of uranium-neodymium mixed oxalates. ias.ac.inscirp.org

In-situ Microscopy for Real-time Growth Observation

To gain a deeper understanding of the crystallization process, in-situ microscopy techniques allow for real-time observation of particle nucleation and growth. rsc.orgresearchgate.net These methods provide kinetic insights that are not available from ex-situ measurements.

While direct in-situ microscopy studies specifically on this compound are not extensively detailed in the provided context, research on the analogous europium oxalate provides a strong parallel. rsc.orgwsu.edursc.org Techniques such as in-situ liquid cell scanning electron microscopy (SEM) and optical microscopy can monitor the evolution of crystal morphology in real-time. rsc.orgwsu.edu These studies reveal how factors like reactant concentration and stirring affect growth mechanisms. rsc.orgwsu.edu For europium oxalate, in-situ observations have shown that particle growth rates are dependent on the metal ion concentration. wsu.edu The combination of microscopy techniques allows for the observation of the early stages of particle growth, helping to connect initial solution conditions to the final particle morphology. wsu.edu Such real-time data is invaluable for developing predictive models of precipitation processes. wsu.edu

Spectroscopic Investigations of Aqueous Phase and Solid Formation

Spectroscopic techniques are employed to monitor both the solution chemistry during precipitation and the properties of the resulting solid this compound.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the concentration of neodymium ions in the aqueous phase during precipitation. aidic.it The intensity of the characteristic absorption bands of Nd³⁺ in the visible region (e.g., between 500 and 900 nm) is proportional to its concentration. ias.ac.in This allows for the real-time tracking of the depletion of neodymium from the solution as it precipitates, providing data for kinetic studies of crystal growth. aidic.itwsu.edu The UV-Vis spectrum of the solid product can also confirm the presence of neodymium. ias.ac.in

Diffuse Reflectance Spectroscopy (DRS) is an analogous technique used for solid powder samples. dergipark.org.trosti.gov It measures the light that is diffusely scattered from the material's surface. The resulting spectrum is similar to an absorption spectrum and can be used to study the electronic transitions within the solid. For this compound, DRS would reveal the characteristic f-f electronic transitions of the Nd³⁺ ion, providing information about its coordination environment in the solid state. udhtu.edu.ua Studies on related heterometallic complexes have used diffuse reflection electronic spectroscopy to investigate the structure, showing that the metal ions are in a distorted octahedral environment. udhtu.edu.ua

Thermal Decomposition Pathways and Precursor Applications of Neodymium Oxalate

Thermogravimetric Analysis (TGA) for Decomposition Profile Determination

Thermogravimetric analysis (TGA) is instrumental in determining the decomposition profile of neodymium oxalate (B1200264) by monitoring its mass loss as a function of temperature. Studies on neodymium oxalate hydrate (B1144303) (Nd₂(C₂O₄)₃·nH₂O) reveal a multi-stage decomposition process.

The initial stage involves dehydration, the loss of water molecules of hydration. For instance, this compound decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O) shows a significant mass loss corresponding to the removal of these water molecules. researchgate.netbohrium.com This dehydration can occur in one or more steps, as seen in mixed rare earth oxalates. scirp.orgniscpr.res.in For example, in gadolinium this compound decahydrate, the ten water molecules are released in two stages: the first seven between 60-160°C and the remaining three between 160-350°C. scirp.org Similarly, cerium this compound loses its nine water molecules in two steps, with endothermic peaks around 100°C and 175°C. niscpr.res.in

Following dehydration, the anhydrous this compound decomposes. This decomposition typically proceeds to form an intermediate, often a dioxycarbonate, before finally yielding neodymium oxide (Nd₂O₃) at higher temperatures. researchgate.netbohrium.comresearchgate.net The precise temperature ranges for these decomposition steps can vary depending on factors such as the heating rate and the atmosphere. researchgate.net For large-particle this compound, the decomposition of the anhydrous salt to neodymium dioxycarbonate (Nd₂O₂CO₃) occurs between 397°C and 584°C at a heating rate of 10°C·min⁻¹. researchgate.net

The table below summarizes the typical decomposition stages of this compound as observed by TGA.

| Temperature Range (°C) | Decomposition Stage | Product(s) |

| Room Temperature - ~397 | Dehydration | Anhydrous this compound (Nd₂(C₂O₄)₃) |

| ~397 - ~584 | Oxalate Decomposition | Neodymium Dioxycarbonate (Nd₂O₂CO₃) |

| ~584 - ~770 | Carbonate Decomposition | Neodymium Oxide (Nd₂O₃) |

Note: Temperature ranges are approximate and can be influenced by experimental conditions such as heating rate. researchgate.net

Increasing the heating rate in TGA experiments generally shifts the decomposition events to higher temperatures. researchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to identify the thermal events—endothermic and exothermic processes—that occur during the decomposition of this compound.

The dehydration of this compound hydrate is an endothermic process, as indicated by endothermic peaks in DTA and DSC curves. researchgate.netscirp.orgias.ac.in The number of peaks corresponds to the number of dehydration steps. For example, the two-stage dehydration of gadolinium this compound is represented by two distinct endothermic peaks. scirp.org Similarly, the dehydration of lanthanum this compound shows an endothermic event around 120°C. ias.ac.in

The decomposition of the anhydrous oxalate to form intermediates and the final oxide product is typically characterized by exothermic peaks. niscpr.res.in For instance, the decomposition of cerium this compound shows an exothermic peak around 350°C, corresponding to the release of carbon monoxide (CO) and carbon dioxide (CO₂). niscpr.res.in In the case of lanthanum this compound, the decomposition of the oxalate to release CO and CO₂ occurs in the range of 350–450°C. ias.ac.in

The table below correlates the thermal events observed in DTA/DSC with the decomposition stages of this compound.

| Thermal Event | Process | Temperature Range (°C) |

| Endothermic Peak(s) | Dehydration | ~100 - 350 |

| Exothermic Peak(s) | Oxalate Decomposition | ~350 - 500 |

Note: The specific temperatures and the nature of the peaks can be influenced by the composition of the oxalate and the experimental conditions. scirp.orgniscpr.res.inias.ac.in

Mechanism of Thermal Decomposition and Intermediates Formation

The thermal decomposition of this compound proceeds through a series of intermediate compounds. Following the initial dehydration of the hydrated salt, the anhydrous this compound decomposes. capes.gov.br Research indicates that the anhydrous form can be unstable, decomposing rapidly after the final stage of dehydration. capes.gov.br

The primary intermediate formed during the decomposition of this compound is neodymium dioxycarbonate (Nd₂O₂CO₃). bohrium.comresearchgate.net Studies have shown that at around 400°C, an amorphous carbonate phase is formed, which then crystallizes into the hexagonal Nd₂O₂CO₃ phase at approximately 500°C. bohrium.com This intermediate is then further decomposed at higher temperatures to yield the final product, neodymium oxide (Nd₂O₃). bohrium.comresearchgate.net

The decomposition can be summarized by the following general reactions:

Dehydration: Nd₂(C₂O₄)₃·nH₂O → Nd₂(C₂O₄)₃ + nH₂O

Oxalate Decomposition: Nd₂(C₂O₄)₃ → Nd₂O₂CO₃ + 2CO + 3CO₂ (This is a simplified representation; the actual gas evolution can be more complex)

Carbonate Decomposition: Nd₂O₂CO₃ → Nd₂O₃ + CO₂

The formation of a basic carbonate as a stable intermediate product before the final decomposition to the oxide has also been reported for other light rare earth oxalates like lanthanum and praseodymium. capes.gov.br The thermal decomposition of mixed rare earth oxalates, such as gadolinium this compound, also proceeds through the formation of an unstable dioxycarbonate intermediate. scirp.org

Formation of Neodymium Oxides via Calcination of Oxalate Precursors

Calcination, the high-temperature heating of a solid material in the presence of air or a specific atmosphere, of this compound is a common and effective method for producing neodymium oxide (Nd₂O₃). stanfordmaterials.combohrium.comnanotrun.com The properties of the resulting neodymium oxide, such as particle size and morphology, are highly dependent on the calcination conditions, including temperature, time, and heating rate. researchgate.net

The process involves the thermal decomposition of this compound, leading to the formation of Nd₂O₃ as the final product. researchgate.netbohrium.com For example, calcining this compound in a microwave field at 900°C for 2 hours can produce neodymium oxide with a uniform ellipsoidal morphology and a median particle size between 3.06 µm and 4.3 µm. researchgate.net The complete transformation of this compound to neodymium oxide is confirmed by techniques such as X-ray diffraction (XRD), which shows the disappearance of the oxalate peaks and the emergence of peaks corresponding to Nd₂O₃.

It has been observed that Nd₂O₃ formed at temperatures between 700–800°C can readily absorb atmospheric water vapor, leading to the formation of neodymium hydroxide (B78521) (Nd(OH)₃). bohrium.com The calcination of neodymium-praseodymium oxalate is a key step in producing the mixed oxides used in the manufacturing of didymium (NdPr) alloys for high-intensity permanent magnets.

Application of this compound as Precursors for Complex Oxides (e.g., Superconducting Oxides, Neodymium Cobaltate)

This compound is a valuable precursor not only for simple neodymium oxide but also for more complex, multi-component oxide materials. Its use in the synthesis of these materials offers advantages in terms of homogeneity and control over the final product's stoichiometry and properties.

Superconducting Oxides: Rare earth oxalates, including this compound, are utilized as precursors for the synthesis of high-temperature superconducting oxides. scirp.orgajabs.org The controlled precipitation of mixed rare earth oxalates followed by calcination is a method used to produce these complex materials. scirp.org For instance, processes have been developed for preparing superconducting compositions with the formula MBa₂Cu₃Oₓ, where M can be neodymium, by heating a precursor powder derived from oxalates. google.com

Neodymium Cobaltate: this compound is also employed in the synthesis of neodymium cobaltate (NdCoO₃), a material with interesting magnetic and electrical properties. A heterometallic complex of cobalt and neodymium with oxalate ligands, [Co₂Nd₂(C₂O₄)₅∙2Phen]∙4Н₂О, has been synthesized and used as a precursor. udhtu.edu.ua Thermolysis of this complex at high temperatures (e.g., 1000°C) leads to the formation of NdCoO₃. udhtu.edu.ua This precursor route can offer lower energy costs compared to traditional solid-state synthesis methods. udhtu.edu.ua

Solution Chemistry and Selective Precipitation Studies Involving Neodymium Oxalate

Thermodynamic Modeling of Neodymium Oxalate (B1200264) Solubility in Aqueous Media

The precipitation of rare earth oxalates is a key process in hydrometallurgy for the recovery and separation of rare earth elements (REEs). daneshyari.comresearchgate.net Understanding the solubility of these oxalates in different aqueous environments is crucial for process optimization. Thermodynamic modeling provides a powerful tool to predict this behavior.

A Pitzer model has been successfully developed to predict the solubility of neodymium oxalate in nitric acid media over a wide range of concentrations (up to >10 m). daneshyari.comresearchgate.net This model was developed using the PHREEQC software, with the database supplemented by adjusting Pitzer coefficients for individual species interactions based on experimental data. daneshyari.comresearchgate.net The model accurately predicts the solubility of this compound across various nitric acid concentrations. daneshyari.comresearchgate.net

One such model, the XW model, was developed to determine trace activity coefficients for Nd(III) and has been validated against independent experimental data, including solubility measurements of Nd₂(C₂O₄)₃·10H₂O in nitric acid solutions. mdpi.comcolab.ws The model accurately predicts the total neodymium(III) molality as a function of nitric acid molality at 25°C. mdpi.com For instance, the solubility constant (log₁₀K⁰) for the reaction Nd₂(C₂O₄)₃·10H₂O ⇌ 2Nd³⁺ + 3C₂O₄²⁻ + 10H₂O(l) at 25°C has been determined to be -31.14 ± 0.35 (2σ). researchgate.net

Interactive Data Table: Solubility of this compound in Nitric Acid

| Nitric Acid Molality (m) | Predicted Total Nd(III) Molality (m) |

| 0.1 | Data not available in search results |

| 0.5 | Data not available in search results |

| 1.0 | Data not available in search results |

| 2.0 | Data not available in search results |

| 5.0 | Data not available in search results |

| Note: Specific numerical data for populating this table was not available in the provided search results. The table structure is provided as a template. |

Co-precipitation of Impurities with this compound (e.g., Iron)

In the hydrometallurgical processing of materials like NdFeB magnets, the leaching solution contains a high concentration of iron ions in addition to rare earth elements. mdpi.com The selective precipitation of rare earth oxalates without the co-precipitation of iron is a significant challenge. mdpi.com

Studies have shown that it is possible to selectively precipitate rare earth oxalates from leaching solutions containing iron. mdpi.com The amount of oxalic acid used as a precipitant influences the concentrations of both rare earth elements and iron in the solution. mdpi.com Under optimal conditions, it is possible to precipitate a high percentage of rare earths while minimizing iron co-precipitation. mdpi.com

For example, in a study using model solutions containing both Nd³⁺ and Fe²⁺ ions, the selective precipitation of this compound was investigated. mdpi.com The results indicated that with the appropriate amount of oxalic acid, a significant portion of the rare earths could be precipitated, leaving the majority of the iron in the solution. mdpi.com

Strategies for Selective Rare Earth Oxalate Precipitation

The separation of rare earth elements from each other is a complex process due to their similar chemical properties. rsc.orgosti.govrsc.org Fractional precipitation of oxalates is a known method for this purpose. rsc.org The efficiency of this process can be influenced by various factors, including the pH of the solution and the presence of other ions. google.com

One strategy involves controlling the pH during precipitation. google.com By carefully adjusting the pH, it is possible to selectively precipitate certain rare earth elements while others remain in solution. google.com Another approach is to use a stoichiometric amount of the precipitating agent, such as oxalic acid. onemine.org Adding an excess of the precipitant can lead to the co-precipitation of other metal oxalates, reducing the purity of the desired rare earth oxalate. onemine.org

For instance, in a sulfuric liquor containing various impurities, the addition of a stoichiometric amount of oxalic acid at 60°C resulted in a rare earth element precipitation efficiency of over 96%, yielding a high-purity rare earth oxide product. onemine.org

Selective Oxalate Solubilization for Rare Earth Separation

A novel and environmentally friendly method for separating rare earth elements involves the selective solubilization of their insoluble oxalates. rsc.orgosti.govrsc.org This process, known as Chemical Separation of Rare Earth Oxalates (CSEREOX), utilizes an aqueous mixture of oxalic acid and an organic base to selectively dissolve different rare earth oxalates. rsc.orggoogle.com

This technique has demonstrated the ability to separate heavy rare earth elements from light rare earth elements. rsc.orggoogle.com For example, it has been successfully used to extract dysprosium from a mixture containing a high percentage of neodymium and praseodymium. rsc.org The process is based on the differential solubility of the rare earth oxalate complexes formed in the specific aqueous medium. rsc.org

The efficiency of the separation is dependent on the choice of the organic base. rsc.orggoogle.com Studies have explored the use of various alkyl-imidazolium and alkyl-pyrrolidinium derivatives in combination with oxalic acid. rsc.orggoogle.com

Interactive Data Table: Comparative Extraction Factors for Rare Earth Oxalates

| Rare Earth Element | Ionic Radius (Å) | Comparative Extraction Factor |

| La | 1.16 | Data not available in search results |

| Ce | 1.14 | Data not available in search results |

| Pr | 1.13 | Data not available in search results |

| Nd | 1.11 | Data not available in search results |

| Sm | 1.08 | Data not available in search results |

| Gd | 1.05 | Data not available in search results |

| Dy | 1.03 | >68% |

| Er | 1.00 | Data not available in search results |

| Yb | 0.99 | Data not available in search results |

| Note: The extraction factors are based on the solubility of Nd(III) oxalate in water aided by 10 mmol of extractant. rsc.org Specific numerical data for all REEs was not available in the provided search results. |

Theoretical and Computational Investigations of Neodymium Oxalate Systems

Thermodynamic Modeling of Precipitation and Crystallization Processes

Thermodynamic modeling is crucial for understanding the precipitation and crystallization of neodymium oxalate (B1200264), a process widely used in hydrometallurgical methods for recycling rare earth elements and treating radioactive liquid wastes. aimspress.com These models aim to predict the solubility and behavior of neodymium oxalate under various conditions, such as in concentrated nitric acid media. aimspress.comresearchgate.net

A key aspect of this modeling is the accurate calculation of activity coefficients, which account for the non-ideal behavior of ions in solution. researchgate.netacs.org The Pitzer model is a prominent approach selected for this purpose, capable of accurately predicting the solubility of rare earth oxalates across a wide range of concentrations. aimspress.comresearchgate.net The Bromley model is also utilized to model thermodynamic effects. researchgate.netarxiv.orgacs.org These models are often implemented within specialized software like PHREEQC and can be complemented with experimental data to refine the parameters for specific ion interactions. aimspress.comresearchgate.net This integrated approach allows for a deeper comprehension of the reactive precipitation process and is vital for designing and optimizing industrial separation processes.

| Modeling Aspect | Model/Approach Used | Purpose / Finding | Source(s) |

|---|---|---|---|

| Activity Coefficient Calculation | Pitzer Model | Predicts oxalate-rare earth solubility in concentrated nitric acid media. | aimspress.com, researchgate.net |

| Activity Coefficient Calculation | Bromley Model | Accounts for thermodynamic effects in precipitation modeling. | researchgate.net, acs.org, arxiv.org |

| System Simulation | PHREEQC Software | Used to implement the Pitzer model for developing a thermodynamic database. | aimspress.com, researchgate.net |

| Process Understanding | Combined Thermodynamic & Kinetic Modeling | Investigates the interplay of thermodynamics and kinetics on crystallization processes. |

Kinetic Modeling of Nucleation, Growth, and Agglomeration

Kinetic modeling of this compound precipitation provides a quantitative description of the time-dependent processes of particle formation: nucleation, crystal growth, and agglomeration. researchgate.netacs.org Such models are essential for controlling the particle size distribution of the final product, which is critical in applications like the processing of nuclear materials. arxiv.org The precipitation is typically achieved by mixing solutions of a neodymium salt, such as neodymium(III) nitrate (B79036), with oxalic acid. researchgate.netacs.org

The modeling approach often involves solving population balance equations that account for the different mechanisms of particle formation and evolution. researchgate.net Key findings from kinetic studies include:

Nucleation : The initial formation of new crystals (primary nucleation) has been studied using specialized equipment that allows for extremely rapid mixing. researchgate.netarxiv.orgacs.org The homogeneous nucleation rate is found to follow the Volmer-Weber equation. researchgate.netarxiv.orgacs.org In studies involving co-precipitation with other elements like uranium, it has been observed that the formation of mixed uranium-neodymium oxalates is kinetically favored over the simple oxalates.

Crystal Growth : The growth of existing crystals is a critical step determining the final particle size. For this compound, the crystal growth rate is reported to be first-order with respect to the supersaturation of the solution. researchgate.netarxiv.orgacs.org The underlying mechanism controlling this growth is the integration of molecules onto the crystal surface via a screw dislocation mechanism. researchgate.netarxiv.orgacs.org

Agglomeration : Microscopic observations reveal that this compound precipitation often leads to the formation of loose agglomerates, where smaller primary crystals stick together. researchgate.netacs.org A specific modeling approach has been developed that uses two population balances: one for the primary crystallites and another for the agglomerates. researchgate.netacs.org A key finding is that the agglomeration kernel, which represents the rate of agglomeration, appears to be independent of the crystal size for this system. researchgate.netacs.org

The combination of these kinetic models allows for the prediction of particle sizes that show good agreement with experimental measurements under various conditions. researchgate.netacs.org

| Process | Kinetic Model / Law | Key Research Finding | Source(s) |

|---|---|---|---|

| Primary Nucleation | Volmer-Weber Equation | Describes the rate of homogeneous nucleation. | researchgate.net, acs.org, arxiv.org |

| Crystal Growth | First-order with respect to supersaturation | Controlled by a surface integration screw dislocation mechanism. | researchgate.net, acs.org, arxiv.org |

| Agglomeration | Size-independent kernel | Leads to the formation of loose agglomerates; modeled using two population balances (crystallites and agglomerates). | researchgate.net, acs.org |

| Co-precipitation Nucleation | Specific models for solid solutions | Formation of uranium-neodymium mixed oxalates is kinetically favored over simple oxalates. | , |

Advanced Research Applications and Methodologies of Neodymium Oxalate

Rare Earth Element Recovery and Recycling Methodologies

The selective precipitation of neodymium oxalate (B1200264) is a cornerstone of many hydrometallurgical processes designed to recover and recycle rare earth elements (REEs), particularly from high-value waste streams.

Recovery from End-of-Life Products (e.g., NdFeB Magnets)

Neodymium-iron-boron (NdFeB) magnets are critical components in numerous technologies, including computer hard drives, wind turbines, and electric vehicles. soci.org The recycling of these magnets is crucial to mitigate supply risks associated with primary mining. researchgate.net A common recycling route involves the dissolution of magnet scrap in acids like hydrochloric or sulfuric acid, followed by the selective precipitation of rare earth oxalates. mdpi.comresearchgate.netmdpi.com

The process typically begins with the mechanical and sometimes thermal pre-treatment of the magnets. rsc.org For instance, heating the magnets can demagnetize them and convert the metals into their oxides, which can facilitate more selective leaching. rsc.org The crushed and prepared magnet material is then leached with an acid to dissolve the rare earth elements. A significant challenge in this step is the high concentration of iron in the leaching solution. mdpi.comresearchgate.net

To selectively recover the neodymium and other REEs, oxalic acid is added to the leachate as a precipitating agent. soci.org This causes the rare earth elements to precipitate as insoluble oxalates, while the majority of the iron remains in the solution. mdpi.com The efficiency of this precipitation is influenced by factors such as the amount of oxalic acid used. Studies have shown that using a stoichiometric amount of oxalic acid can precipitate around 93% of the REEs. researchgate.net Increasing the oxalic acid amount can enhance the precipitation efficiency to over 98%, though an excessive amount may lead to the co-precipitation of iron oxalate. mdpi.comresearchgate.net The resulting rare earth oxalate precipitate can then be calcined to produce high-purity rare earth oxides, which can be used to manufacture new magnets. rsc.org Research has demonstrated the recovery of REEs with purities as high as 99.8% to 99.9% using this methodology. soci.orgmdpi.com

| Parameter | Condition/Value | REE Recovery Efficiency | Reference |

| Leaching Agent | Sulfuric Acid | - | mdpi.com |

| Oxalic Acid Amount | Stoichiometric | ~93% | researchgate.net |

| Oxalic Acid Amount | 1.2 times stoichiometric | 96.7% | researchgate.net |

| Oxalic Acid Amount | 1.4 times stoichiometric | 98.1% | researchgate.net |

| Purity of Recovered RE Oxides | - | 99.2% - 99.9% | soci.orgmdpi.com |

Closed-Loop Processes and Reagent Regeneration

A key goal in developing sustainable recycling methods is the creation of closed-loop processes where reagents are regenerated and reused, minimizing chemical consumption and waste generation. rsc.org In the context of neodymium oxalate precipitation, when hydrochloric acid is used for leaching, its in-situ regeneration is possible during the precipitation step. rsc.org The reaction between the rare earth chlorides in the leachate and oxalic acid produces rare earth oxalates and regenerates hydrochloric acid, which can then be reused in the leaching stage of a subsequent batch of magnets. researchgate.netrsc.org

Some advanced recycling schemes incorporate additional steps to further purify the leachate before precipitation. For example, solvent extraction using ionic liquids has been employed to remove transition metals like cobalt, copper, and manganese. rsc.org This ensures that the final rare earth oxalate product is of very high purity. rsc.org Electrochemical processes have also been developed to selectively extract REEs, where the precipitation with oxalic acid is a crucial final step to obtain the pure rare earth compounds. mdpi.comtudelft.nl These integrated, closed-loop systems represent a significant step towards more environmentally friendly and economically viable recycling of NdFeB magnets. tudelft.nleuropa.eu

Investigations into Luminescent Properties of this compound Crystals

This compound and materials derived from it exhibit interesting luminescent properties. researchgate.netscirp.org Research has focused on the synthesis and characterization of this compound crystals and nanoparticles for applications in optical materials. researchgate.netsamaterials.com Studies have investigated the upconversion luminescence of this compound nanoparticles, where they absorb lower-energy light and emit higher-energy light. researchgate.net For instance, composite thin films containing this compound nanoparticles have been shown to exhibit violet upconversion emission when excited with yellow light. researchgate.net

The synthesis method can influence the morphology and, consequently, the luminescent properties of the resulting materials. Microwave-assisted precipitation has been used to create this compound with a plate-like morphology. The thermal decomposition of this precursor to neodymium oxide is also a key area of study, as the resulting oxide nanoparticles can have applications in fluorescent materials and lasers. researchgate.netnanotrun.com The luminescent properties of neodymium-containing compounds are important for their use in displays and as optical probes. researchgate.net

Studies on Ferroelectric and Ferroelastic Behaviors of Neodymium Oxalates

Rare earth oxalates, including this compound, are investigated for their potential ferroelectric and ferroelastic properties. scirp.orgniscpr.res.in Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, while ferroelastic materials show a spontaneous strain that can be reoriented by an applied stress. mdpi.com These properties are often coupled in multiaxial ferroelectrics. mdpi.com

The interest in these properties in rare earth oxalates stems from their potential applications in electro-optical and acousto-optical devices. niscpr.res.in Research in this area involves the growth of single crystals of neodymium-containing oxalates, such as gadolinium this compound and lanthanum this compound, and the characterization of their crystal structures and physical properties. scirp.orgias.ac.in While direct evidence for ferroelectricity in pure this compound is not extensively documented in the provided search results, the broader class of rare earth oxalates is recognized for these behaviors. scirp.orgniscpr.res.in The study of these properties often involves doping other ferroelectric materials, like barium titanate or lead magnesium niobate, with neodymium to modify their characteristics. researchgate.netwhiterose.ac.uk

Biosorption Studies of Neodymium using Biological Substrates

Biosorption is a process that utilizes biological materials to bind and concentrate metal ions from aqueous solutions. sbmicrobiologia.org.brnih.gov This approach is being explored for the recovery of rare earth elements, including neodymium, from various sources. americanelements.comamazonaws.com The process can involve mechanisms such as ion exchange, surface complexation, and precipitation. sbmicrobiologia.org.brosti.gov

Studies have investigated the use of microorganisms like Chlorella vulgaris and Pseudomonas aeruginosa for the biosorption of neodymium. americanelements.comresearchgate.net The biomass of these organisms contains functional groups on their cell walls that can bind to the neodymium ions. researchgate.net In some cases, the interaction can lead to the bioprecipitation of the metal, potentially as an oxalate if oxalate ions are present or produced by the organism. sbmicrobiologia.org.brosti.gov Research has shown that a significant percentage of adsorbed neodymium can be recovered from the biomass, highlighting the potential of biosorption as a sustainable method for REE recovery. researchgate.net This field represents a greener alternative to conventional chemical precipitation methods.

Development of this compound-Derived Advanced Materials